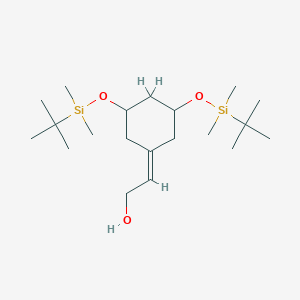
Paricalcitol Impurity B001
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Paricalcitol Impurity B001 is a chemical compound related to Paricalcitol, a synthetic vitamin D analog used primarily in the treatment of secondary hyperparathyroidism associated with chronic kidney disease . This compound is one of the impurities that can be formed during the synthesis or degradation of Paricalcitol .
Preparation Methods
The preparation of Paricalcitol Impurity B001 involves several synthetic routes and reaction conditions. One method includes reacting a compound with an oxidizing agent in an organic solvent to obtain an intermediate compound. This intermediate is then reacted with a hydroxyl protecting group reagent containing a silicon group under alkaline conditions to form another intermediate. This intermediate undergoes a coupling reaction with another compound under alkaline conditions, followed by a desilicication reaction to yield this compound . The synthesis method is mild in reaction conditions, environmentally friendly, and has a high yield .
Chemical Reactions Analysis
Paricalcitol Impurity B001 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, hydroxyl protecting group reagents, and desilicication reagents . The major products formed from these reactions are intermediate compounds that eventually lead to the formation of this compound .
Scientific Research Applications
Paricalcitol Impurity B001 has several scientific research applications. It is used in pharmaceutical research for product development, quality control, method validation, and stability studies . It is also useful in the identification of unknown impurities and the assessment of genotoxic potential . Additionally, this compound is used in the study of the efficacy and safety of Paricalcitol and other vitamin D receptor activators in patients undergoing hemodialysis .
Mechanism of Action
The mechanism of action of Paricalcitol Impurity B001 is related to its interaction with the vitamin D receptor (VDR). Preclinical and in vitro studies have shown that the biological effects of Paricalcitol and its impurities are mediated by binding to the VDR, leading to the selective activation of vitamin D responsive pathways . This results in the inhibition of parathyroid hormone synthesis and secretion .
Comparison with Similar Compounds
Paricalcitol Impurity B001 can be compared with other similar compounds, such as Paricalcitol Impurity 1, Paricalcitol Impurity 2, and Paricalcitol Impurity 3 . These impurities are also related to the synthesis and degradation of Paricalcitol and have similar chemical structures and properties . this compound is unique in its specific synthetic route and reaction conditions .
Properties
IUPAC Name |
2-[3,5-bis[[tert-butyl(dimethyl)silyl]oxy]cyclohexylidene]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H42O3Si2/c1-19(2,3)24(7,8)22-17-13-16(11-12-21)14-18(15-17)23-25(9,10)20(4,5)6/h11,17-18,21H,12-15H2,1-10H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSSQNPZARKZPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CC(CC(=CCO)C1)O[Si](C)(C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H42O3Si2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[4-(3-Hydroxy-3-methyloct-1-enyl)-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate](/img/structure/B13398586.png)
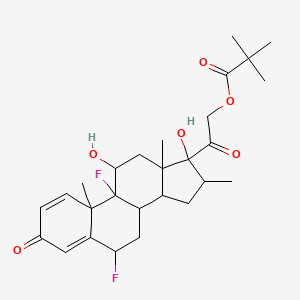
![Ethyl 2-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoyl]pyridine-3-sulfinate](/img/structure/B13398589.png)
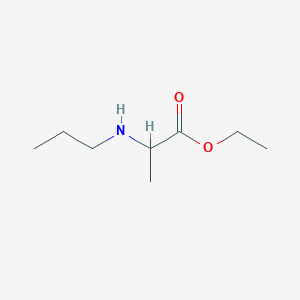
![Ferrocene, [1-(dimethylamino)ethyl]-](/img/structure/B13398602.png)
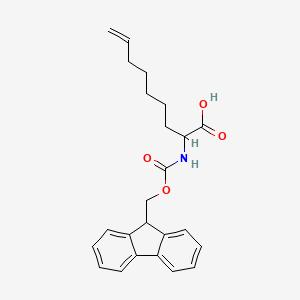
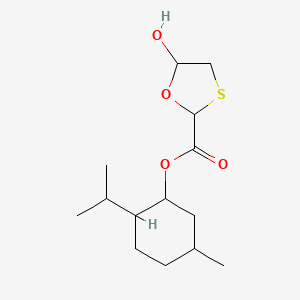

![N-(1-azabicyclo[2.2.2]octan-3-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide;N-(1-azabicyclo[2.2.2]octan-3-yl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide;N-(1-azabicyclo[2.2.2]octan-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B13398628.png)
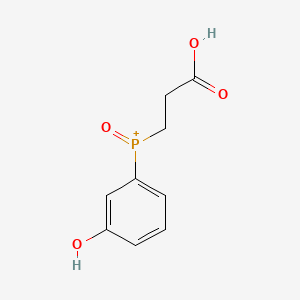
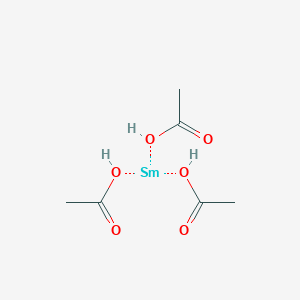
![N'-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B13398651.png)
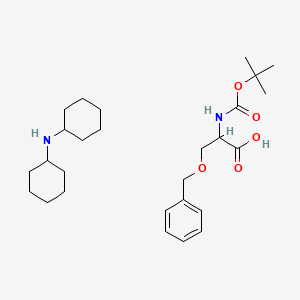
![13-ethyl-17-ethynyl-17-hydroxy-11-methylidene-1,2,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-3H-cyclopenta[a]phenanthren-3-one (non-preferred name)](/img/structure/B13398661.png)
